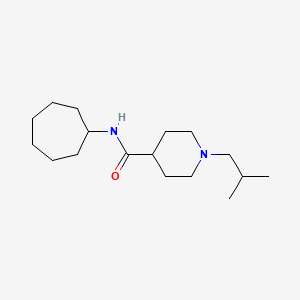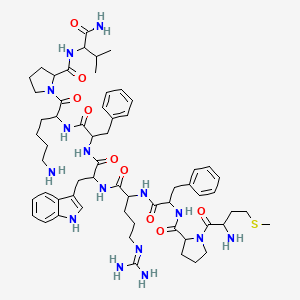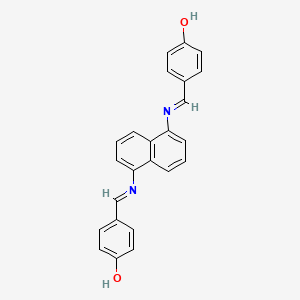
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound features a piperidine ring substituted with a cycloheptyl group and a 2-methylpropyl group, making it a unique structure among piperidine derivatives.
Preparation Methods
The synthesis of N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide involves several steps:
Cyclization: The piperidine ring is formed through cyclization reactions.
Substitution: The cycloheptyl and 2-methylpropyl groups are introduced via substitution reactions.
Amidation: The carboxamide group is introduced through amidation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH adjustments. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with the central nervous system and other biological systems .
Comparison with Similar Compounds
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
N-cycloheptyl-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide: Similar in structure but with different substituents, leading to variations in biological activity and chemical properties.
Piperidine: The parent compound, which is simpler in structure and widely used in various chemical syntheses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
6577-66-8 |
|---|---|
Molecular Formula |
C17H32N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H32N2O/c1-14(2)13-19-11-9-15(10-12-19)17(20)18-16-7-5-3-4-6-8-16/h14-16H,3-13H2,1-2H3,(H,18,20) |
InChI Key |
XCMADILOXAPSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12454155.png)
![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide](/img/structure/B12454156.png)
![N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12454157.png)

![4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B12454178.png)

![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)
![propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate](/img/structure/B12454184.png)
![(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)


![4-[[4-(2-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454215.png)
![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)
